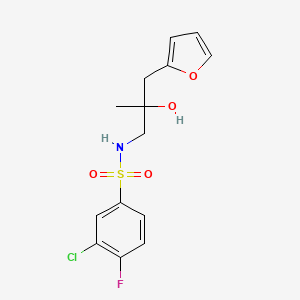

![molecular formula C21H29N3O5 B2547106 N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 941905-19-7](/img/structure/B2547106.png)

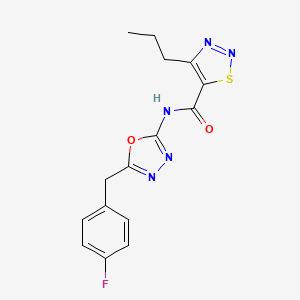

N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, paper explores a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which are evaluated as opioid kappa agonists. Paper describes the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug targeting the VEGFr receptor. Paper discusses the synthesis and anticonvulsant activity of acetamides and their amine analogs, with a focus on the inhibition of voltage-gated sodium currents and enhancement of GABA effect.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the acylation of amines or alcohols to form acetamides. In paper , the synthesis includes the introduction of various substituents at the carbon adjacent to the amide nitrogen. Paper details a synthesis involving the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU. The synthesis processes described in these papers could provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of acetamide groups and various substituents that influence their biological activity. In paper , the compound crystallizes in the orthorhombic crystal system, and the structure exhibits intermolecular hydrogen bonds, which are crucial for the stability and biological interactions of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typical of organic chemistry, including acylation, amide bond formation, and recrystallization to purify the final product. The reactivity of the acetamide group and the influence of substituents on the overall chemical behavior of the molecule are important considerations, as seen in the papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, as mentioned in paper , can affect the solubility and melting point of the compound. The biological evaluation of these compounds, as seen in papers and , often involves assessing their potency and selectivity for certain receptors, which are directly related to their chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

- Molecular Diversity through Triphenylphosphine Promoted Reactions : A study detailed the synthesis of 7,9-diazaspiro[4.5]dec-1-enes and 7,9-dioxaspiro[4.5]dec-1-enes through triphenylphosphine promoted reactions, showcasing the versatility of reactions involving spirocyclic structures similar to the compound . This research demonstrates the potential for creating a diverse range of compounds with varied biological activities and could provide a foundation for the synthesis of "N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide" derivatives (Han et al., 2020).

Potential Biological and Pharmacological Applications

Antihypertensive Activity : A related compound, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, was evaluated for its antihypertensive activity. This indicates that compounds with diazaspiro[4.5]decan structures may have potential applications in cardiovascular diseases, offering a pathway to explore for the compound (Caroon et al., 1981).

Gabapentin-Base Synthesis and Biologically Active Compounds : The synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and derivatives through intermolecular Ugi reactions suggests the potential for creating compounds with significant biological activity. This research underscores the potential therapeutic applications of spirocyclic acetamides in medicinal chemistry (Amirani Poor et al., 2018).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-23-20(27)24(19(26)21(23)10-5-4-6-11-21)14-18(25)22-12-9-15-7-8-16(28-2)17(13-15)29-3/h7-8,13H,4-6,9-12,14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCXFSVACLFOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)

![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)